1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the naphthoquinone family. This compound is known for its unique structural features and potential applications in various scientific fields, including chemistry, biology, and medicine. The naphthoquinone core is a common motif in many biologically active molecules, making this compound of significant interest for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves nucleophilic substitution reactions. One common method is the nucleophilic replacement of hydrogen, chlorine, nitro, or sulfo groups in the corresponding 1-substituted 3H-naphtho[1,2,3-de]quinoline-2,7-diones . The reaction conditions often include the use of suitable solvents and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides, amines, and acids are employed under suitable conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can be further functionalized for specific applications .
Scientific Research Applications
1-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Industry: Utilized in the development of luminescent materials for applications in LEDs and bioimaging.
Mechanism of Action
The mechanism of action of 1-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with molecular targets such as kinases. For instance, it acts as an ATP-binding site inhibitor of GSK-3, interfering with the kinase’s activity and thereby modulating various cellular pathways . The compound’s structure allows it to form hydrogen bonds and other interactions with the active site of the enzyme, leading to its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
1-(phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione: Similar in structure but with a phenyl group instead of a butyl group.
2-butyl-6-(butylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Another naphthoquinone derivative with different substitution patterns.
Uniqueness
1-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H20N2O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
16-(butylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
InChI |
InChI=1S/C21H20N2O2/c1-3-4-12-22-19-18-13-8-5-6-9-14(13)20(24)15-10-7-11-16(17(15)18)23(2)21(19)25/h5-11,22H,3-4,12H2,1-2H3 |
InChI Key |
XBTMSTNRBIQWHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.